N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
Benzothiazole is a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis
Benzothiazole derivatives often crystallize with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other materials. In materials science, this compound has been studied for its potential use as a building block for organic electronic materials and organic semiconductors. In biochemistry, this compound has been studied for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . The target of these compounds is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the known targets of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favorable pharmacokinetic profile .
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of the cell wall of mycobacterium tuberculosis, leading to its death .
Advantages and Limitations for Lab Experiments
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is a versatile synthetic building block that can be used to synthesize a variety of compounds. In addition, this compound is relatively inexpensive to purchase and is easily soluble in a variety of solvents. However, this compound is also limited in its use in laboratory experiments because it is not very stable and may decompose over time.
Future Directions
There are a number of potential future directions for the use of N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine. It could be used to synthesize a variety of compounds for medicinal, agricultural, and materials science applications. In addition, this compound could be further studied for its potential use in the synthesis of biologically active compounds. Finally, this compound could be further studied for its potential use in the development of organic electronic materials and organic semiconductors.
Synthesis Methods
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine can be synthesized using a variety of methods, including the nucleophilic aromatic substitution of benzothiazole with 4-fluorobenzoyl chloride, and the palladium-catalyzed cross-coupling of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine. In addition, this compound can be synthesized from the reaction of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine in the presence of palladium and copper catalysts, or from the reaction of 4-fluorobenzonitrile with 1-benzothiazol-2-yl-methanamine in the presence of a palladium catalyst.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S2/c15-8-4-3-7-11-12(8)17-14(20-11)18-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEVVKXCTRWNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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